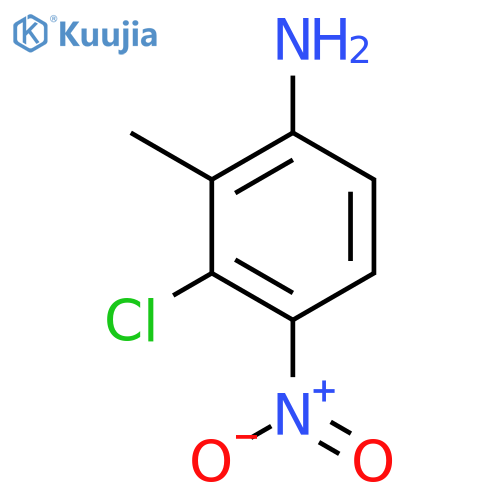

Cas no 64863-10-1 (3-Chloro-2-methyl-4-nitroaniline)

3-Chloro-2-methyl-4-nitroaniline 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-2-methyl-4-nitroaniline

- 2-AMINO-6-CHLORO-5-NITROTOLUENE

- 3-chloro-2-methyl-4-nitroBenzenamine

- Benzenamine,3-chloro-2-methyl-4-nitro-

- Benzenamine, 3-chloro-2-methyl-4-nitro-

- AK101143

- FCH863557

- CL8999

- AM83186

- ST2417617

- AX8070597

- AB0050855

- A8838

- Z4996

- BB 0262546

- AKOS006289314

- DS-2267

- FT-0682400

- 64863-10-1

- MFCD09026958

- SCHEMBL10994079

- DTXSID80513789

- CS-W021897

- EN300-171430

- DB-073547

-

- MDL: MFCD09026958

- インチ: 1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3

- InChIKey: AKXKBXITZBLAAQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C([H])=C([H])C(=C1C([H])([H])[H])N([H])[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 186.02000

- どういたいしつりょう: 186.0196052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 71.8

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 375.2±37.0 °C at 760 mmHg

- フラッシュポイント: 180.7±26.5 °C

- PSA: 71.84000

- LogP: 3.24320

3-Chloro-2-methyl-4-nitroaniline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

3-Chloro-2-methyl-4-nitroaniline 税関データ

- 税関コード:2921430090

- 税関データ:

中国税関コード:

2921430090概要:

2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)

要約:

HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-Chloro-2-methyl-4-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068536-10g |

3-Chloro-2-methyl-4-nitroaniline |

64863-10-1 | 97% | 10g |

¥1381.00 | 2024-05-05 | |

| Enamine | EN300-171430-0.5g |

3-chloro-2-methyl-4-nitroaniline |

64863-10-1 | 0.5g |

$161.0 | 2023-09-20 | ||

| Enamine | EN300-171430-0.1g |

3-chloro-2-methyl-4-nitroaniline |

64863-10-1 | 0.1g |

$71.0 | 2023-09-20 | ||

| Enamine | EN300-171430-0.25g |

3-chloro-2-methyl-4-nitroaniline |

64863-10-1 | 0.25g |

$102.0 | 2023-09-20 | ||

| Enamine | EN300-171430-10.0g |

3-chloro-2-methyl-4-nitroaniline |

64863-10-1 | 10g |

$741.0 | 2023-06-04 | ||

| Chemenu | CM184350-5g |

2-Amino-6-chloro-5-nitrotoluene |

64863-10-1 | 95+% | 5g |

$210 | 2021-06-16 | |

| Fluorochem | 221550-1g |

3-Chloro-2-methyl-4-nitroaniline |

64863-10-1 | 95% | 1g |

£61.00 | 2022-03-01 | |

| Fluorochem | 221550-10g |

3-Chloro-2-methyl-4-nitroaniline |

64863-10-1 | 95% | 10g |

£309.00 | 2022-03-01 | |

| TRC | C602085-500mg |

3-Chloro-2-methyl-4-nitroaniline |

64863-10-1 | 500mg |

$ 160.00 | 2022-06-06 | ||

| Apollo Scientific | OR918001-5g |

2-Amino-6-chloro-5-nitrotoluene |

64863-10-1 | 98+% | 5g |

£129.00 | 2025-02-20 |

3-Chloro-2-methyl-4-nitroaniline 関連文献

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

3-Chloro-2-methyl-4-nitroanilineに関する追加情報

3-Chloro-2-methyl-4-nitroaniline

3-Chloro-2-methyl-4-nitroaniline (CAS No: 64863-10-1) is a versatile aromatic compound with significant applications in organic synthesis and materials science. This compound, also referred to as N-(3-chloro-2-methylphenyl)-4-nitrobenzenamine, is characterized by its unique structure, which combines a nitro group, a chlorine substituent, and a methyl group on the aromatic ring. The presence of these functional groups makes it highly reactive and suitable for various chemical transformations.

Recent advancements in synthetic chemistry have highlighted the importance of 3-chloro-2-methyl-4-nitroaniline in the construction of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Researchers have demonstrated that this compound can serve as an effective precursor for the synthesis of bioactive molecules, including antimicrobial agents and anticancer drugs. For instance, studies published in 2023 have shown that derivatives of 3-chloro-2-methyl-4-nitroaniline exhibit potent inhibitory effects against enzymes associated with neurodegenerative diseases.

The synthesis of 3-chloro-2-methyl-4-nitroaniline typically involves a multi-step process, including nitration, chlorination, and alkylation reactions. The nitration step is particularly critical, as it determines the regioselectivity of the product. Recent optimizations in this process have focused on using green chemistry principles, such as employing reusable catalysts and reducing solvent consumption. These advancements not only enhance the efficiency of the synthesis but also align with global efforts to minimize environmental impact.

In terms of physical properties, 3-chloro-2-methyl-4-nitroaniline is a crystalline solid with a melting point of approximately 185°C. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it convenient for use in solution-based reactions. The compound's UV-vis spectrum reveals strong absorption bands due to the conjugated aromatic system, which is valuable for applications in optoelectronic materials.

One of the most promising areas of research involving 3-chloro-2-methyl-4-nitroaniline is its application in polymer chemistry. Scientists have successfully incorporated this compound into polymeric structures to create materials with enhanced thermal stability and mechanical properties. For example, a 2023 study reported the development of a novel polymer composite using 3-chloro-2-methyl-4-nitroaniline as a building block, demonstrating its potential in advanced materials science.

Moreover, 3-chloro-2-methyl-4-nitroaniline has been explored as an intermediate in the synthesis of dyes and pigments. Its ability to form stable chromophores makes it an attractive candidate for developing high-performance colorants for textiles and coatings. Recent research has focused on tuning the color properties of these chromophores by modifying substituents on the aromatic ring, leading to a broader range of hues and improved lightfastness.

In conclusion, 3-chloro-2-methyl-4-nitroaniline (CAS No: 64863-10-1) is a multifaceted compound with diverse applications across various fields of chemistry. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative materials and bioactive molecules. As ongoing studies continue to uncover new potential uses for this compound, its significance in modern chemical research is expected to grow further.

64863-10-1 (3-Chloro-2-methyl-4-nitroaniline) 関連製品

- 262268-57-5(2-(3-oxoprop-1-en-1-yl)benzonitrile)

- 2137835-57-3(Acetamide, 2-(dimethylamino)-N-[4-(3-fluorophenyl)-3-piperidinyl]-)

- 385398-78-7(Sodium (4-Sulfonatobutyl)methanethiosulfonate)

- 1807291-28-6(Ethyl 3-cyano-4-ethyl-5-formylphenylacetate)

- 1443309-46-3(1-(3,4-difluorophenyl)butan-2-ol)

- 7287-81-2(1-(3-Methylphenyl)ethanol)

- 1339387-68-6(N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide)

- 941872-06-6(4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)

- 2228171-65-9(2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid)

- 1212369-20-4(1-IODO-1H,1H,2H,2H-PERFLUORO(4,7,10,13,16-PENTAMETHYL-5,8,11,14,17-PENTAOXAEICOSANE))